2,4,6,8,10-Pentaoxaundecane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

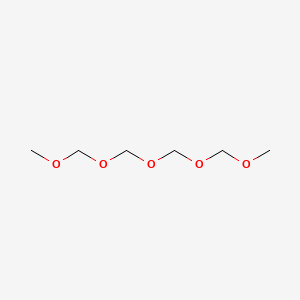

2,4,6,8,10-Pentaoxaundecane is an organic compound with the molecular formula C6H14O5This compound is characterized by its non-polar nature and high stability, making it insoluble in water but soluble in many organic solvents .

準備方法

Synthetic Routes and Reaction Conditions: 2,4,6,8,10-Pentaoxaundecane can be synthesized through the esterification of pentanediol with chlorinated alkanes. The reaction typically involves the use of an acid catalyst and is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to separate the product from by-products and unreacted starting materials .

化学反応の分析

Types of Reactions: 2,4,6,8,10-Pentaoxaundecane primarily undergoes substitution reactions due to the presence of multiple ether linkages. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: Typically involve halogenating agents such as chlorine or bromine.

Oxidation Reactions: Often use oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Can be carried out using reducing agents such as lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can lead to the formation of halogenated ethers, while oxidation can produce aldehydes or carboxylic acids .

科学的研究の応用

2,4,6,8,10-Pentaoxaundecane has a wide range of applications in scientific research:

Chemistry: Used as a solvent and reagent in various organic synthesis reactions.

Biology: Employed in the study of biological membranes due to its non-polar nature.

Medicine: Investigated for its potential use in drug delivery systems.

作用機序

The mechanism of action of 2,4,6,8,10-Pentaoxaundecane involves its interaction with molecular targets through its ether linkages. These interactions can influence various biochemical pathways, particularly those involving lipid membranes and hydrophobic environments .

類似化合物との比較

Tetrahydrofuran (C4H8O): A cyclic ether with similar solvent properties but a different structural arrangement.

Diethylene Glycol Dimethyl Ether (C6H14O3): Shares some solubility characteristics but has fewer ether linkages.

Polyethylene Glycol (PEG): A polymeric ether with varying chain lengths, used in similar applications but with different physical properties.

Uniqueness: 2,4,6,8,10-Pentaoxaundecane is unique due to its multiple ether linkages, which provide high stability and specific solubility characteristics. This makes it particularly useful in applications requiring non-polar solvents with high resistance to oxidation .

生物活性

2,4,6,8,10-Pentaoxaundecane (CAS Number: 13352-75-5) is an organic compound characterized by its unique structure containing five ether linkages. This compound has garnered attention for its potential applications in various fields, including chemical synthesis and as a solvent. Understanding its biological activity is essential for evaluating its safety and efficacy in practical applications.

- Molecular Formula: C₆H₁₄O₅

- Molar Mass: 166.17 g/mol

- Density: 1.0671 g/cm³ (at 25 °C)

- Melting Point: -8 to -6.5 °C

- Boiling Point: 76-80 °C at 8 Torr

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its interactions with biological systems and potential applications in drug delivery and as a solvent in biochemical reactions.

The mechanism by which this compound exerts its biological effects is largely attributed to its ability to form hydrogen bonds and engage in van der Waals interactions due to its ether groups. These characteristics influence the compound's solubility and reactivity in biological environments.

Case Study 1: Solvent Properties

Research has shown that this compound is effective as a solvent in various chemical reactions. Its high polarity allows for the dissolution of polar compounds, making it suitable for biochemical applications. A study highlighted its use in synthesizing complex organic molecules where traditional solvents failed to provide adequate solubility .

Case Study 2: Drug Delivery Systems

In recent investigations, the compound has been evaluated for its potential as a biocompatible material in drug delivery systems. The presence of multiple ether groups enhances its compatibility with various pharmaceutical compounds. A study demonstrated that formulations containing this compound showed improved drug release profiles compared to conventional solvents .

Comparative Analysis with Similar Compounds

| Property | This compound | 2,4,6-Tetraoxanonane |

|---|---|---|

| Molecular Formula | C₆H₁₄O₅ | C₅H₁₂O₄ |

| Molar Mass | 166.17 g/mol | 120.12 g/mol |

| Number of Ether Groups | 5 | 4 |

| Solubility in Water | Moderate | Low |

This table illustrates the differences between this compound and related compounds like 2,4,6-Tetraoxanonane. The additional ether group in Pentaoxaundecane contributes to its enhanced solubility and reactivity.

Toxicological Assessment

While the biological activity of this compound shows promise for various applications, it is crucial to assess its toxicological profile. Preliminary studies indicate that it exhibits low toxicity levels; however, comprehensive toxicological evaluations are necessary to confirm these findings and ensure safety for human use .

特性

IUPAC Name |

methoxy(methoxymethoxymethoxymethoxy)methane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O5/c1-7-3-9-5-11-6-10-4-8-2/h3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWVWZUHELWJLMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOCOCOCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40728812 |

Source

|

| Record name | 2,4,6,8,10-Pentaoxaundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13352-75-5 |

Source

|

| Record name | 2,4,6,8,10-Pentaoxaundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。